1,1,4,7,10,10-Hexamethyltriethylenetetramine

Catalog No.
S599440
CAS No.
3083-10-1
M.F
C12H30N4
M. Wt
230.39 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,1,4,7,10,10-Hexamethyltriethylenetetramine

CAS Number

3083-10-1

Product Name

1,1,4,7,10,10-Hexamethyltriethylenetetramine

IUPAC Name

N'-[2-[2-(dimethylamino)ethyl-methylamino]ethyl]-N,N,N'-trimethylethane-1,2-diamine

Molecular Formula

C12H30N4

Molecular Weight

230.39 g/mol

InChI

InChI=1S/C12H30N4/c1-13(2)7-9-15(5)11-12-16(6)10-8-14(3)4/h7-12H2,1-6H3

InChI Key

DWFKOMDBEKIATP-UHFFFAOYSA-N

SMILES

CN(C)CCN(C)CCN(C)CCN(C)C

Synonyms

1,1,4,7,10,10-Hexamethyltriethylenetetramine, HMTTA cpd

Canonical SMILES

CN(C)CCN(C)CCN(C)CCN(C)C

1,1,4,7,10,10-Hexamethyltriethylenetetramine is a chemical compound with the molecular formula C₁₂H₃₀N₄. It is characterized by a complex structure that includes multiple nitrogen atoms within its framework. This compound is utilized in various chemical syntheses and applications due to its unique properties. Its structure consists of a triethylenetetramine backbone with six methyl groups attached, enhancing its solubility and reactivity compared to simpler amines .

Due to the presence of amine functional groups. It can act as a nucleophile in substitution reactions and can also engage in condensation reactions with carbonyl compounds to form imines or related derivatives. Its ability to form complexes with metal ions makes it useful in coordination chemistry .

While specific biological activities of 1,1,4,7,10,10-Hexamethyltriethylenetetramine are not extensively documented, compounds with similar structures often exhibit biological properties such as antimicrobial or antifungal activities. The presence of multiple amine groups may also suggest potential interactions with biological macromolecules, although detailed studies are required to elucidate these effects .

The synthesis of 1,1,4,7,10,10-Hexamethyltriethylenetetramine typically involves the reaction of triethylenetetramine with methylating agents such as dimethyl sulfate or methyl iodide. This process results in the introduction of methyl groups at the nitrogen atoms. The reaction conditions must be carefully controlled to ensure high yields and purity of the final product .

General Synthesis Procedure

  • Reactants: Triethylenetetramine and a methylating agent.
  • Conditions: Conducted under controlled temperature and pressure.
  • Purification: The product is purified through recrystallization or chromatography.

1,1,4,7,10,10-Hexamethyltriethylenetetramine has several applications across various fields:

  • Polymer Chemistry: It serves as a reagent in synthesizing linear random copolymers that contain both vinyl and non-vinyl components .
  • Coordination Chemistry: It is used in the preparation of metal complexes for catalysis and materials science.
  • Research: Employed in proteomics research and other biochemical studies due to its ability to interact with proteins and enzymes .

Interaction studies involving 1,1,4,7,10,10-Hexamethyltriethylenetetramine focus on its reactivity with various substrates and its role in forming complexes with metals. These studies are essential for understanding its potential uses in catalysis and material development. The interactions can be studied using techniques such as spectroscopy or chromatography to analyze the formation of complexes and their stability .

Several compounds share structural similarities with 1,1,4,7,10,10-Hexamethyltriethylenetetramine. These include:

Compound NameMolecular FormulaUnique Features
TriethylenetetramineC₈H₂₄N₄Lacks methyl groups; simpler structure
DiethylenetriamineC₄H₁₅N₃Fewer nitrogen atoms; less steric hindrance
TetraethylenepentamineC₁₂H₂₈N₅More nitrogen atoms; increased complexity

Uniqueness of 1,1,4,7,10,10-Hexamethyltriethylenetetramine:

  • The presence of six methyl groups enhances solubility and reactivity.
  • Its ability to form stable complexes with metals distinguishes it from simpler amines.
  • It has specific applications in polymer chemistry that are not common among similar compounds.

XLogP3

0.4

UNII

0OAF7T9SCQ

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory.;
H314 (90.7%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

3083-10-1

Wikipedia

1,1,4,7,10,10-Hexamethyltriethylenetetramine

General Manufacturing Information

All other chemical product and preparation manufacturing
1,2-Ethanediamine, N1,N2-bis[2-(dimethylamino)ethyl]-N1,N2-dimethyl-: ACTIVE

Dates

Modify: 2023-08-15

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